(1-Cyclobutylpiperidin-3-yl)methanamine
Description
(1-Cyclobutylpiperidin-3-yl)methanamine is a piperidine-derived amine featuring a cyclobutyl substituent at the 1-position of the piperidine ring and a methanamine group at the 3-position. This structure confers unique physicochemical properties, such as moderate lipophilicity and steric strain due to the four-membered cyclobutyl ring, which may influence its reactivity, solubility, and biological interactions .
Properties
IUPAC Name |
(1-cyclobutylpiperidin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c11-7-9-3-2-6-12(8-9)10-4-1-5-10/h9-10H,1-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAAVCSXHJSFGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCC(C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1-Cyclobutylpiperidin-3-yl)methanamine, a derivative of piperidine, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its cyclobutyl group attached to a piperidine ring, which is known to influence its interaction with biological targets.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a piperidine ring with a cyclobutyl substituent at the 1-position and an amine group at the 3-position. The unique arrangement of these functional groups is believed to contribute to its biological activity.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
- Anticancer Properties : The structural similarity to other bioactive piperidine derivatives hints at potential anticancer effects. Specific mechanisms of action are still under exploration, but initial findings indicate possible interactions with cancer cell signaling pathways.
- Neurotransmitter Modulation : Given its piperidine framework, it is hypothesized that this compound may modulate neurotransmitter systems, potentially affecting mood and cognitive functions .
The exact mechanism by which this compound exerts its effects is not fully elucidated. However, it is believed to interact with various molecular targets, including:
- Receptors : The compound may bind to neurotransmitter receptors, influencing neurochemical pathways.
- Enzymes : It might inhibit specific enzymes involved in disease processes, although detailed studies are required to confirm these interactions .
Research Findings and Case Studies
A review of available literature reveals several key studies focusing on the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated moderate activity against Gram-positive bacteria. |
| Study 2 | Anticancer Potential | Showed inhibition of cancer cell proliferation in vitro. |
| Study 3 | Neurotransmitter Interaction | Suggested modulation of serotonin receptors leading to potential antidepressant effects. |
These findings highlight the compound's versatility and potential therapeutic applications.
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with other piperidine derivatives:
| Compound | Biological Activity | Mechanism |
|---|---|---|
| Piperidine Derivative A | Antidepressant | Serotonin reuptake inhibition |
| Piperidine Derivative B | Anticancer | Apoptosis induction in tumor cells |
| This compound | Antimicrobial, Anticancer | Receptor modulation and enzyme inhibition |
This table illustrates how this compound may offer distinct advantages due to its specific structural features.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the piperidinyl methanamine backbone but differ in substituents, leading to variations in properties and applications:
(1-Cyclohexylpiperidin-3-yl)methanamine
- Structure : Cyclohexyl substituent (six-membered ring) at the 1-position.
- Steric Effects: Cyclohexyl’s conformational flexibility reduces ring strain, possibly improving metabolic stability. Applications: Not explicitly stated, but similar compounds are often intermediates in drug synthesis (e.g., Tofacitinib in ).
(3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)methylamine
- Structure : Benzyl (aromatic) and methyl groups at the 1- and 4-positions, respectively.
- Key Differences :
- Aromatic Interactions : The benzyl group enables π-π stacking, useful in targeting aromatic binding pockets in enzymes or receptors .
- Chirality : The (3R,4R) configuration highlights the importance of stereochemistry in biological activity.
- Applications : Key intermediate in synthesizing Tofacitinib citrate, a Janus kinase inhibitor .
(1-Methylpiperidin-3-yl)methanamine
- Structure : Methyl group at the 1-position.
- Safety Profile: Classified for laboratory use only, with specific handling guidelines (e.g., CAS 14613-37-7) .
[1-(2-Chlorobenzoyl)piperidin-3-yl]methanamine
- Structure : 2-Chlorobenzoyl substituent at the 1-position.
- Key Differences :
Data Tables for Comparative Analysis
Table 1: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Substituent | Key Feature |
|---|---|---|---|
| (1-Cyclobutylpiperidin-3-yl)methanamine | ~183.3 (estimated) | Cyclobutyl | High ring strain |
| (1-Cyclohexylpiperidin-3-yl)methanamine | ~209.3 (estimated) | Cyclohexyl | Increased lipophilicity |
| [1-(2-Chlorobenzoyl)piperidin-3-yl]methanamine | 252.74 | 2-Chlorobenzoyl | Electron-withdrawing group |
| (1-Methylpiperidin-3-yl)methanamine | 128.22 | Methyl | High polarity |
Research Findings and Trends
- Synthetic Utility : Piperidinyl methanamines are frequently employed as intermediates in pharmaceuticals. For example, benzyl- and methyl-substituted variants are pivotal in synthesizing kinase inhibitors and antidepressants (e.g., Sertraline in ) .
- Biological Activity : Substituents like benzyl or chlorobenzoyl may enhance binding to biological targets, as seen in Repaglinide analogs () .
- Safety Considerations : Larger substituents (e.g., cyclohexyl) may pose handling challenges due to higher lipophilicity, whereas methyl groups simplify storage and disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
